molecular formula C35H34N2O7 B8067043 (2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid

(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid

Cat. No.: B8067043
M. Wt: 594.7 g/mol
InChI Key: MCSROWNTJGSXEB-HKBQPEDESA-N
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Description

(2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid is a complex organic compound that features a combination of amino acids and aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

    Protection of the amino group: The amino group is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.

    Coupling reaction: The protected amino acid is coupled with bis(4-methoxyphenyl)methylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with specific properties. Biology : It serves as a probe in biochemical studies to understand protein-ligand interactions. Medicine Industry : Used in the production of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The aromatic groups facilitate binding to hydrophobic pockets, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid
  • Bis(4-methoxyphenyl)amine derivatives

Uniqueness: The presence of both fluorenylmethyloxycarbonyl and bis(4-methoxyphenyl)methyl groups in (2S)-2-{[bis(4-methoxyphenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-carbamoylbutanoic acid provides a unique combination of structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSROWNTJGSXEB-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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